
2,4-Dimethoxyquinazolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxyquinazolin-5-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 2,4-Dimethoxyquinazolin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxyaniline with formamide under acidic conditions to form the quinazoline ring. The reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to improve yield and efficiency .
Análisis De Reacciones Químicas
2,4-Dimethoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The methoxy groups on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .
Aplicaciones Científicas De Investigación
Biology: It has been investigated for its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Medicine: Quinazoline derivatives, including 2,4-Dimethoxyquinazolin-5-ol, have shown promise as therapeutic agents for the treatment of various diseases, including cancer and bacterial infections
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxyquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
2,4-Dimethoxyquinazolin-5-ol can be compared with other quinazoline derivatives, such as:
2,4-Dimethoxyquinazoline: Similar in structure but lacks the hydroxyl group at the 5-position.
2,4-Dimethoxy-6-quinazolinol: Similar but with the hydroxyl group at the 6-position instead of the 5-position.
2,4-Dimethoxy-5-nitroquinazoline: Contains a nitro group at the 5-position instead of a hydroxyl group
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
155824-63-8 |
|---|---|
Fórmula molecular |
C10H10N2O3 |
Peso molecular |
206.2 g/mol |
Nombre IUPAC |
2,4-dimethoxyquinazolin-5-ol |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3 |
Clave InChI |
BMPNAFUTJUBDMY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=C1C(=CC=C2)O)OC |
SMILES isomérico |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
SMILES canónico |
COC1=C2C(=O)C=CC=C2NC(=N1)OC |
Sinónimos |
5-Quinazolinol, 2,4-dimethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



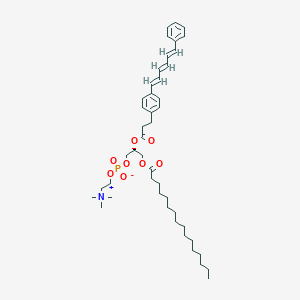
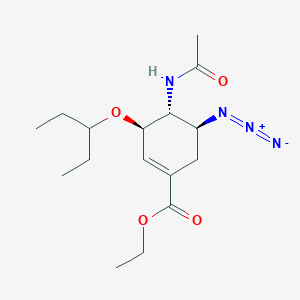
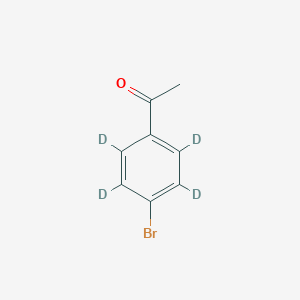
![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

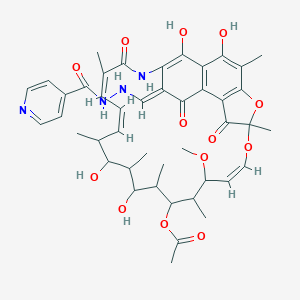
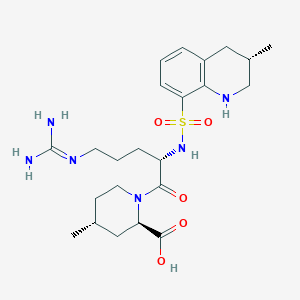
![(R)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)



![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)

